molecular formula C12H19N3O B1216942 N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide

N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide

Cat. No.: B1216942
M. Wt: 221.3 g/mol
InChI Key: MEYPAYJYAZKERR-UHFFFAOYSA-N
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Description

Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- is a chemical compound with a complex structure that includes a pyridine ring and multiple functional groups

Preparation Methods

The synthesis of Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- involves several steps. Typically, the synthetic route includes the formation of the pyridine ring followed by the introduction of the methanimidamide group and the dipropyl substituents. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the pyridine ring.

Scientific Research Applications

Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, it may have industrial applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- can be compared with other similar compounds that have a pyridine ring and functional groups. Some similar compounds include Methanimidamide, N-cyano-N’-(1,6-dihydro-6-oxo-2-pyridinyl)- and other derivatives with different substituents. The uniqueness of Methanimidamide, N’-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- lies in its specific combination of functional groups and their arrangement, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.3 g/mol

IUPAC Name

N'-(6-oxo-1H-pyridin-2-yl)-N,N-dipropylmethanimidamide

InChI

InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16)

InChI Key

MEYPAYJYAZKERR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C=NC1=CC=CC(=O)N1

Synonyms

CGP 28014
CGP-28014
N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.8 g (10 mmol) of N-(2-pyridon-6-yl)-N'-propylformamidine and N-(2-hydroxy-6-pyridyl)-N'-propylformamidine, 1.9 g (11 mmol) of propyl iodide and 1.5 g (11.mmol) of potassium carbonate are stirred at 80° for 24 hours in 30 ml of absolute ethanol. The reaction mixture is then filtered and concentrated by evaporation The residue is taken up in methylene chloride, washed with water and then dried over Na2SO4 and concentrated by evaporation. The resulting crude product is purified chromatographically. Crystallisation from methylene chloride/ether yields N-(2-pyridon-6-yl)-N',N'-di-n-propylformamidine and N-(2-hydroxy-6-pyridyl)-N',N'-di-n-propylformamidine having a melting point of 102°-104°.
[Compound]
Name
N-(2-pyridon-6-yl)-N'-propylformamidine
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
N-(2-hydroxy-6-pyridyl)-N'-propylformamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8.3 g (76 mmol) of 6-amino-2-hydroxypyridine and 20 g (114 mmol) of N,N-di-n-propylformamide dimethyl acetal are placed in 70 ml of xylene under argon. .The whole is heated at 100° for 1/2 hour while stirring It is then allowed to cool, is concentrated by evaporation under a water-jet vacuum and the residue is filtered over 10 times the amount of Florisil using methylene chloride. The fractions containing the product are concentrated by evaporation and then crystallised from n-hexane. N-(2-hydroxy-6-pyridyl)-N',N'-di-n-propylformamidine and N-(2-pyridon-6-yl)-N',N'-di-n-propylformamidine having a melting point of 102°-104° are obtained.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

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